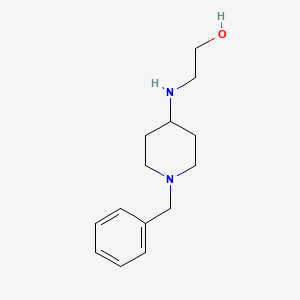

2-(1-Benzyl-piperidin-4-ylamino)-ethanol

Descripción general

Descripción

2-(1-Benzyl-piperidin-4-ylamino)-ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and an ethanolamine moiety, making it a versatile molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol typically involves the reaction of 1-benzylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Benzyl-piperidin-4-ylamino)-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylpiperidinone, while reduction can produce various secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Alzheimer's Disease Treatment

One of the most significant applications of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol is in the treatment of Alzheimer's disease. This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. In studies, derivatives of benzylpiperidine have shown potent AChE inhibition, with some compounds exhibiting selectivity over butyrylcholinesterase (BuChE) .

In a comparative study, certain derivatives demonstrated IC50 values significantly lower than donepezil, a standard treatment for Alzheimer's, indicating their potential as more effective alternatives . Additionally, these compounds have shown antioxidant properties, which may help in reducing oxidative stress associated with neurodegenerative diseases .

Neuroprotective Effects

Research has indicated that this compound may also provide neuroprotection against chemotherapy-induced peripheral neuropathy (CIPN). In experimental models, compounds derived from this structure were able to ameliorate symptoms associated with paclitaxel-induced neuropathy by modulating inflammatory responses and protecting neuronal integrity .

Cancer Therapy

Anticancer Properties

The compound has been explored for its anticancer properties, particularly through its role as a multifunctional agent. Studies have shown that piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, certain synthesized derivatives have demonstrated improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Additionally, the benzoylpiperidine fragment has been identified as a privileged structure in drug design due to its metabolic stability and versatility in synthesizing new therapeutic agents . This structural motif has been linked to various bioactive compounds targeting multiple pathways in cancer progression.

Multifunctional Agents

Hybrid Compounds

The versatility of this compound extends to its use in creating hybrid compounds that combine different therapeutic functionalities. Research has focused on synthesizing molecular hybrids that integrate this compound with other pharmacophores to enhance their biological activity. For example, hybrids incorporating benzylpiperidine derivatives have shown promising results as dual inhibitors of AChE and BACE-1, which are critical targets in Alzheimer’s disease .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

1-Benzylpiperidine: A precursor in the synthesis of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol.

Piperidine: The parent compound of the piperidine ring structure.

Ethanolamine: The parent compound of the ethanolamine moiety.

Uniqueness

This compound is unique due to its combined structural features, which confer specific chemical and biological properties

Actividad Biológica

2-(1-Benzyl-piperidin-4-ylamino)-ethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an aminoethanol moiety. Its chemical formula is , which includes a hydroxyl group that enhances its solubility and bioavailability—critical factors in drug design.

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . This mechanism is significant for treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine can enhance cognitive function. The compound's structure allows it to effectively interact with the active site of AChE, potentially improving therapeutic outcomes in cognitive disorders .

NLRP3 Inflammasome Inhibition

Recent studies have also highlighted the compound's potential as an NLRP3 inflammasome inhibitor . This activity is crucial for modulating inflammatory responses, particularly in conditions associated with pyroptosis and IL-1β release. In vitro studies demonstrated that this compound could inhibit NLRP3-dependent pathways in PMA-differentiated THP-1 cells stimulated with LPS/ATP.

Biological Activity Summary Table

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Acetylcholinesterase Inhibition | Interaction with AChE active site | Alzheimer's disease treatment |

| NLRP3 Inflammasome Inhibition | Modulation of inflammatory pathways | Treatment of inflammatory diseases |

| Analgesic Properties | Unknown mechanism; potential receptor modulation | Pain management therapies |

Case Studies and Research Findings

- Neuroprotective Effects : A study indicated that this compound exhibited neuroprotective effects in models of neurodegeneration, primarily through its AChE inhibitory activity. The compound was shown to enhance cognitive performance in rodent models .

- Inflammation Models : In vitro experiments revealed that the compound significantly reduced IL-1β levels in macrophages, suggesting its efficacy in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.

- Pain Management : Preliminary investigations into the analgesic properties of this compound suggest it may modulate pain pathways, although further studies are needed to elucidate the specific mechanisms involved .

Propiedades

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c17-11-8-15-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSSEEPLNUNWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903506 | |

| Record name | NoName_4185 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.